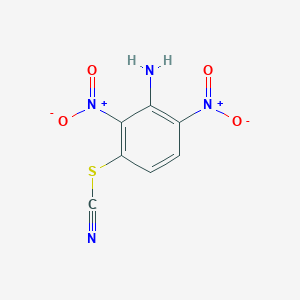
3-Amino-2,4-dinitrophenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,4-dinitrophenyl thiocyanate is an organic compound with the molecular formula C7H4N4O4S. It is characterized by the presence of amino, nitro, and thiocyanate functional groups attached to a benzene ring. This compound is known for its vibrant color and is used in various chemical applications due to its unique reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dinitrophenyl thiocyanate typically involves the nitration of 3-aminophenyl thiocyanate. The process begins with the nitration of 3-aminophenyl thiocyanate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
化学反応の分析
Types of Reactions
3-Amino-2,4-dinitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium iodide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,4-diaminophenyl thiocyanate.
Substitution: Formation of halogenated or hydroxylated derivatives.
科学的研究の応用
3-Amino-2,4-dinitrophenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of various functional groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Amino-2,4-dinitrophenyl thiocyanate involves its interaction with nucleophiles and electrophiles. The amino group can act as a nucleophile, participating in substitution reactions, while the nitro groups can undergo reduction or oxidation. The thiocyanate group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenyl thiocyanate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
3-Amino-2,4-dinitrophenol: Contains a hydroxyl group instead of the thiocyanate group, leading to different reactivity and applications.
3-Amino-2,4-dinitrobenzoic acid: Contains a carboxyl group, which significantly alters its chemical properties and applications.
Uniqueness
3-Amino-2,4-dinitrophenyl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which provide a combination of nucleophilic and electrophilic reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
63014-55-1 |
|---|---|
分子式 |
C7H4N4O4S |
分子量 |
240.20 g/mol |
IUPAC名 |
(3-amino-2,4-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H4N4O4S/c8-3-16-5-2-1-4(10(12)13)6(9)7(5)11(14)15/h1-2H,9H2 |
InChIキー |
QFWSRDGRNGISRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
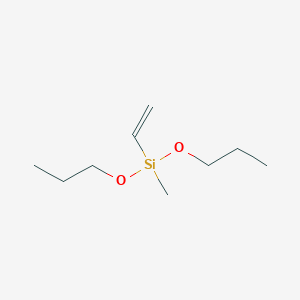
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
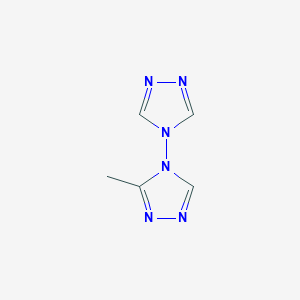

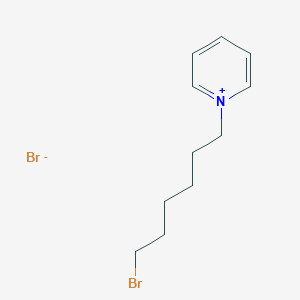
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
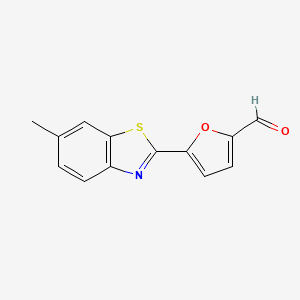
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)

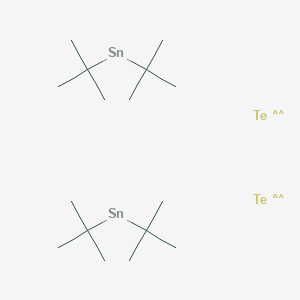
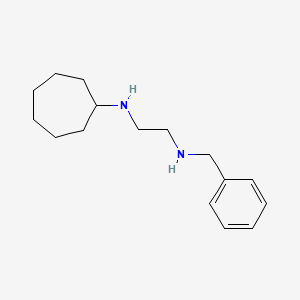
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
